molecular formula C23H23N3O4 B2576450 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921557-18-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B2576450
CAS No.: 921557-18-8
M. Wt: 405.454
InChI Key: XOWDAHXEJLSCCE-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a quinoline scaffold substituted with a pyrrolidin-1-yl group at position 2.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-22(24-17-7-8-18-20(14-17)29-13-12-28-18)15-30-19-5-3-4-16-6-9-21(25-23(16)19)26-10-1-2-11-26/h3-9,14H,1-2,10-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDAHXEJLSCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the quinoline moiety, and their subsequent coupling. Typical reaction conditions might include:

    Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.

    Synthesis of Quinoline Moiety: This might be achieved through a Skraup synthesis or a Friedländer synthesis, which are common methods for constructing quinoline rings.

    Coupling Reactions: The final coupling of the benzodioxin and quinoline derivatives could be facilitated by a nucleophilic substitution reaction, possibly using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzodioxin ring or the quinoline moiety using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a tool for studying enzyme interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Key Structural Features and Variations

The following table highlights critical structural differences between the target compound and related analogs:

Compound Name/Identifier Core Structure Substituents on Benzodioxin/Quinoline Acetamide/Amide Group Molecular Formula Molecular Weight Applications/Notes
Target Compound Benzodioxin + Quinoline - Benzodioxin at C6
- Pyrrolidin-1-yl at C2 (quinoline)
N-(benzodioxin-6-yl) Not provided Not provided Research use, potential drug lead
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + Pyridine - Benzodioxin at C5
- Dimethylamino at C3 (phenyl)
N-[3-(dimethylamino)methylphenyl] C23H25N3O3 391.46 Research (non-medical)
3-(5-{...}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent compound) Benzodioxin + Indazole - Difluoropropanoyl amino group
- Tetrahydrofuran-3-yl
Complex benzamide Complex Not provided Pharmaceutical process
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9) Pyrroloquinoline - Pyrrolo[3,2,1-ij]quinolin core Propionamide Not provided Not provided Unknown (structural analog)

Substituent-Driven Functional Differences

  • Benzodioxin Positional Isomerism : The target compound’s benzodioxin is at position 6, whereas ’s analog has it at position 4. Such positional changes can alter steric interactions and binding affinity in target proteins .
  • Quinoline vs. Pyridine/Pyrroloquinoline: The quinoline core in the target compound provides a planar aromatic system for π-π stacking, while ’s pyridine and ’s pyrroloquinoline cores introduce distinct electronic and conformational properties .
  • Amide/Acetamide Variations : The target’s benzodioxin-linked acetamide contrasts with ’s benzamide and ’s propionamide. Amide group modifications influence solubility and metabolic stability; for example, halogenated groups (e.g., in ) enhance bioavailability but require complex synthesis .

Pharmacological and Physicochemical Implications

  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to reduced cytochrome P450 metabolism, a feature absent in the target compound .
  • Synthetic Accessibility : The target compound’s lack of halogens or fused heterocycles (cf. ) may simplify synthesis but limit tunability for specific targets .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxin moiety and a quinoline derivative, contributing to its diverse biological effects.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure:

\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 2 pyrrolidin 1 yl quinolin 8 yl oxy}acetamide}

Molecular Formula

  • Molecular Weight : Approximately 400.5 g/mol
  • Chemical Formula : C_{22}H_{24}N_{4}O_{4}

Structural Features

The presence of the benzodioxin and pyrrolidinyl groups suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that this compound primarily acts by inhibiting certain enzymes involved in neurotransmission and inflammatory processes. Notably, it has shown activity against cholinesterases, which are critical for the regulation of acetylcholine levels in the nervous system.

Target Enzymes

  • Cholinesterases : Inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling.
  • Lipoxygenase Enzymes : Involved in the metabolism of arachidonic acid, affecting inflammatory responses.

Pharmacokinetics

The compound is expected to be absorbed through the gastrointestinal tract, metabolized primarily in the liver, and excreted via bile or urine. Its lipophilicity aids in membrane permeability, influencing its bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50 values) suggest a strong affinity for these enzymes:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)45.5
Butyrylcholinesterase (BChE)32.7

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory properties. For instance:

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory and cognitive function compared to control groups.
  • Inflammation Model : In models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, indicating potential use as an anti-inflammatory agent.

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